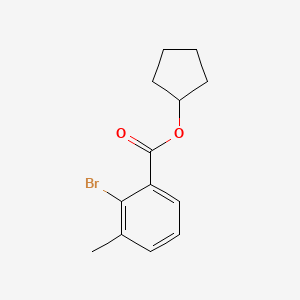
Cyclopentyl 2-bromo-3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-bromo-3-methylbenzoate is a useful research compound. Its molecular formula is C13H15BrO2 and its molecular weight is 283.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cyclopentyl 2-bromo-3-methylbenzoate can be synthesized through several methods, including:
- Bromination of 3-methylbenzoic acid : This involves the bromination of 3-methylbenzoic acid followed by esterification with cyclopentanol.
- Heck Reaction : The compound can also be synthesized using the Heck reaction, where it reacts with aryl halides to form substituted benzoates .
The compound's chemical structure allows it to participate in various reactions due to the presence of both a bromine atom and an ester functional group, making it a versatile intermediate in organic synthesis.
The biological applications of this compound are primarily related to its role as a pharmacological agent:
- S1P1 Receptor Modulation : Research indicates that derivatives of this compound may act as S1P1 receptor modulators. These receptors are implicated in various diseases, including autoimmune disorders and cancer. The modulation of S1P1 receptors can lead to immunosuppressive effects, making these compounds potential candidates for treating conditions such as multiple sclerosis and psoriasis .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. For example, studies have demonstrated its efficacy in reducing peripheral lymphocyte counts and alleviating symptoms associated with inflammatory diseases .
Therapeutic Potential
The therapeutic applications of this compound extend into several areas:
- Autoimmune Diseases : Due to its immunomodulatory effects, this compound could be beneficial in treating autoimmune diseases by reducing the activity of lymphocytes that contribute to disease pathology.
- Cancer Treatment : The ability to modulate immune responses makes this compound a candidate for cancer therapies, particularly in enhancing the efficacy of existing treatments by managing immune system interactions with tumors .
Propriétés
Formule moléculaire |
C13H15BrO2 |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
cyclopentyl 2-bromo-3-methylbenzoate |
InChI |
InChI=1S/C13H15BrO2/c1-9-5-4-8-11(12(9)14)13(15)16-10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3 |
Clé InChI |
KBOAGZZACBLRJT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)OC2CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















